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Compound of Interest

Compound Name: N-Fmoc-N,O-dimethyl-L-serine

Cat. No.: B3106173 Get Quote

CAS Number: 1569103-64-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-N,O-dimethyl-L-serine, a

specialized amino acid derivative crucial for advanced peptide synthesis. It covers the

compound's physicochemical properties, detailed experimental protocols for its synthesis and

application, and a visual representation of its use in a standard experimental workflow.

Core Data Presentation
The quantitative data for N-Fmoc-N,O-dimethyl-L-serine is summarized in the table below,

offering a clear comparison of its key properties.
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Property Value Source(s)

CAS Number 1569103-64-5 [1][2]

Molecular Formula C₂₀H₂₁NO₅ [3]

Molecular Weight 355.39 g/mol [2]

IUPAC Name

N-(((9H-fluoren-9-

yl)methoxy)carbonyl)-N,O-

dimethyl-L-serine

N/A

Appearance White to off-white solid N/A

Purity Typically ≥98% N/A

Solubility
Soluble in DMSO, DMF, and

other organic solvents
N/A

Storage Conditions
Recommended storage at

-20°C for long-term stability
[3]

Experimental Protocols
This section details the methodologies for the synthesis of N-Fmoc-N,O-dimethyl-L-serine
and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis

(SPPS).

Synthesis of N-Fmoc-N,O-dimethyl-L-serine
This protocol describes a potential synthetic route based on established methods for N- and O-

methylation of Fmoc-protected amino acids.

Materials:

Fmoc-L-serine

Methyl iodide (CH₃I)

Silver(I) oxide (Ag₂O)
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Sodium hydride (NaH)

N,N-Dimethylformamide (DMF), anhydrous

Diethyl ether

Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen atmosphere

Procedure:

O-Methylation: To a solution of Fmoc-L-serine (1 equivalent) in anhydrous DMF under an

inert atmosphere, add silver(I) oxide (1.5 equivalents).

Add methyl iodide (2 equivalents) dropwise to the suspension.

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through celite to remove silver salts and wash

the filter cake with ethyl acetate.

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃

solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield crude Fmoc-O-methyl-L-serine.
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N-Methylation: Dissolve the crude Fmoc-O-methyl-L-serine (1 equivalent) in anhydrous DMF

under an inert atmosphere and cool the solution to 0°C.

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

After stirring for 30 minutes at 0°C, add methyl iodide (1.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Quench the reaction by the slow addition of water at 0°C.

Extract the product with ethyl acetate. Wash the combined organic layers with water and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl

acetate in hexanes) to obtain pure N-Fmoc-N,O-dimethyl-L-serine.

Incorporation of N-Fmoc-N,O-dimethyl-L-serine into a
Peptide using Fmoc-SPPS
This protocol outlines the general steps for incorporating N-Fmoc-N,O-dimethyl-L-serine into

a peptide chain on a solid support.

Materials:

Fmoc-Rink Amide resin (or other suitable resin)

N-Fmoc-N,O-dimethyl-L-serine

Other required Fmoc-protected amino acids

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)

Deprotection solution: 20% piperidine in DMF

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Washing solvent: Isopropanol (IPA)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60

minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 5-10 minutes. Repeat this step.

Washing: Wash the resin thoroughly with DMF and IPA to remove residual piperidine and

byproducts.

Amino Acid Coupling: a. Pre-activate N-Fmoc-N,O-dimethyl-L-serine (3-5 equivalents

relative to resin loading) by dissolving it with HBTU/HATU (3-5 equivalents) and DIPEA (6-10

equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c.

Agitate the mixture for 1-2 hours to ensure complete coupling.

Washing: Wash the resin with DMF to remove excess reagents.

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent

amino acid in the peptide sequence.

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as

described in step 2.
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Cleavage and Global Deprotection: Wash the peptide-resin with DCM and dry it. Treat the

resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and

remove any side-chain protecting groups.

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold

diethyl ether.

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold

diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Mandatory Visualization
The following diagrams illustrate the key experimental workflow for the incorporation of N-
Fmoc-N,O-dimethyl-L-serine into a peptide via Solid-Phase Peptide Synthesis.

Start: Swollen Resin
(Fmoc-NH-Resin)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, IPA)

Amino Acid Coupling
(Fmoc-AA-OH, HBTU, DIPEA)

Wash
(DMF)

Repeat Cycle for
Next Amino Acid

Yes

Final Fmoc
Deprotection

No (Final AA)
Cleavage from Resin

& Side-chain Deprotection
(TFA Cocktail)

Precipitation
(Cold Diethyl Ether)

Purification
(RP-HPLC) End: Purified Peptide

Click to download full resolution via product page

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
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Caption: Detailed view of the amino acid coupling step in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: N-Fmoc-N,O-dimethyl-L-serine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3106173#n-fmoc-n-o-dimethyl-l-serine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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